molecular formula C10H15N3O2 B8104688 Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B8104688
M. Wt: 209.24 g/mol
InChI Key: BHGFWWFJHOWCJQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 1353496-72-6) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂. It belongs to the triazolopyridine family, characterized by a fused triazole and pyridine ring system. The tetrahydro modification (5,6,7,8-saturation) reduces ring strain and enhances conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name

ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-4-6-13-7(2)11-12-9(8)13/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGFWWFJHOWCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN2C1=NN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the triazole ring can enhance the compound's selectivity and potency against specific cancer types .

Neurological Applications
The compound has also been investigated for its neuroprotective properties. It acts as a modulator of P2X7 receptors, which are implicated in neuroinflammatory processes. This modulation can potentially lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Research has indicated that it possesses activity against a range of bacterial strains and fungi. The mechanism involves disrupting microbial cell wall synthesis .

Agrochemicals

Herbicidal Properties
In agricultural applications, this compound has been explored for its herbicidal properties. Studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selective herbicidal action is attributed to its ability to interfere with specific metabolic pathways in target weeds .

Fungicides
Additionally, this compound has been evaluated for use as a fungicide. Its efficacy against fungal pathogens in crops suggests potential for inclusion in integrated pest management strategies .

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Nanomaterials
Research into nanomaterials has also identified this compound as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles are being explored for applications in drug delivery systems and targeted therapies .

Case Studies

Application Area Study Reference Findings
Anticancer Enhanced cytotoxicity against cancer cell lines with modified derivatives.
Neurological Modulation of P2X7 receptors shows potential for neuroprotection.
Agrochemicals Effective herbicide with selective action against weeds.
Materials Science Improved thermal stability in polymer applications.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 1863038-30-5)
  • Molecular Formula : C₉H₉N₃O₂.
  • Key Differences: Lacks the methyl group at position 3 and the tetrahydro saturation.
  • Derivative : Its trifluoroacetate salt (CAS: 2204092-01-1) shows altered physicochemical properties due to the trifluoroacetyl group, improving crystallinity but increasing molecular weight .
Ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
  • Molecular Formula : C₁₆H₁₅N₃O₂.
  • Key Differences : Features a triazolo[1,5-a]pyridine core (isomeric ring fusion) with a phenyl substituent at position 8 and methyl at position 4. The phenyl group introduces steric bulk, as evidenced by a 61.4° tilt in the crystal structure, which may hinder binding to flat biological targets .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Molecular Formula : C₂₈H₂₅N₅O₇.
  • Key Differences: Contains an imidazo[1,2-a]pyridine core instead of triazolo, with cyano, nitro, and phenethyl groups. The dicarboxylate and nitro substituents enhance polarity, reflected in its high melting point (243–245°C) .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound C₁₀H₁₁N₃O₂ Not reported Tetrahydro ring, methyl, ethyl ester
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate C₉H₉N₃O₂ Not reported Aromatic triazolo-pyridine, ester
Compound 1l (imidazo derivative) C₂₈H₂₅N₅O₇ 243–245 Cyano, nitro, dicarboxylate
Ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate C₁₆H₁₅N₃O₂ Not reported Phenyl, methyl, ester

Notes:

  • The target compound’s tetrahydro ring likely improves solubility in non-polar solvents compared to aromatic analogs .
  • Nitro and cyano groups in Compound 1l increase polarity and melting point .

Biological Activity

Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS No. 144888-75-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C10H14N4O2
  • Molecular Weight : 210.23 g/mol
  • Structure : The compound features a triazolo-pyridine core, which is significant for its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of triazolo compounds exhibit anticonvulsant properties. For instance, a study demonstrated that related compounds could effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influence anticonvulsant potency .

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • HepG2 (human liver carcinoma) : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin.
  • Mechanism : It is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Anti-inflammatory Effects

Recent studies suggest that triazole derivatives can modulate inflammatory responses. In particular, this compound has been shown to decrease pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

StudyFindings
Sayed et al. (2019)Compounds similar to ethyl 3-methyl derivatives showed significant anticancer activity against HepG2 cells.Suggests potential for development as an anticancer agent.
Alverez et al. (2023)Investigated SAR of triazoloquinazolinone derivatives; found modifications led to enhanced anticancer activity.Highlights importance of structural modifications for efficacy.
MDPI Review (2022)Discussed diverse biological activities of thiazole and triazole compounds including anticonvulsant effects.Supports the therapeutic potential of triazole-based compounds in neurology and oncology .

Q & A

What are the optimized synthetic routes for Ethyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The compound can be synthesized via a one-pot multi-component reaction involving:

  • 5-amino-1,2,4-triazole derivatives (e.g., 5-amino-1-phenyl-1H-1,2,4-triazole),
  • Aromatic aldehydes (for regioselective substitution),
  • Ethyl acetoacetate (as a β-ketoester precursor) .

Optimization Strategies:

  • Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control: Reflux conditions (80–100°C) balance reactivity and decomposition .
  • Workup: Purification via flash chromatography (cyclohexane/ethyl acetate gradient) achieves isolated yields of 45–55% .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Assign protons and carbons using chemical shift trends:
    • Triazole protons resonate at δ 8.2–8.5 ppm (aromatic region).
    • Ethyl ester groups show quartets (δ 4.2–4.4 ppm) and triplets (δ 1.2–1.4 ppm) .
  • HRMS: Confirm molecular formula (e.g., C₁₀H₁₄N₄O₂) with <2 ppm mass error .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .

Data Contradiction Analysis:
Discrepancies in melting points (e.g., 215–245°C across studies) may arise from polymorphic forms or impurities. Cross-validate with DSC and XRPD .

What strategies enable regioselective modification of the triazolopyridine core for derivative synthesis?

Advanced Methodological Answer:

  • Electrophilic Substitution: Introduce halogens (Br, Cl) at the C6 position using NBS or SOCl₂ under inert conditions .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids at C3 (Pd(OAc)₂, K₂CO₃, DMF/H₂O) .
  • Oxidation: Ruthenium oxide/NaIO₄ selectively oxidizes tetrahydro-pyridine rings to dihydro analogs .

Challenge: Competing reactivity at N1 vs. C3 requires careful protecting group selection (e.g., Boc for N1) .

How can researchers evaluate the biological activity of this compound, and what assays are most informative?

Methodological Answer:

  • Antiproliferative Activity:
    • MTT Assay: Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antibacterial Screening:
    • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Mechanistic Studies:
    • P2X7 Receptor Antagonism: Measure Ca²⁺ influx in HEK293 cells transfected with P2X7 receptors .

What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: TGA/DSC reveals decomposition onset at ~200°C. Store below 25°C to prevent degradation .
  • Light Sensitivity: UV-Vis spectroscopy shows photooxidation at λ >300 nm. Use amber vials for long-term storage .
  • Hydrolytic Stability: Ester groups hydrolyze in aqueous acidic/basic conditions (pH <3 or >10). Store in anhydrous DMSO at -20°C .

What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • GHS Codes: H315 (skin irritation), H319 (eye damage). Use nitrile gloves and safety goggles .
    • Ventilation: Handle powders in a fume hood to avoid inhalation (particle size <10 µm) .
  • Spill Management: Neutralize with activated carbon and dispose as hazardous waste (EPA Category D) .

How can researchers address discrepancies in reported synthetic yields or biological data?

Data Contradiction Analysis:

  • Yield Variability (e.g., 45% vs. 55%):
    • Source Analysis: Compare solvent purity (HPLC-grade vs. technical), catalyst batches, or inert atmosphere integrity .
  • Biological Activity Conflicts:
    • Assay Validation: Replicate using standardized cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin for cytotoxicity) .

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